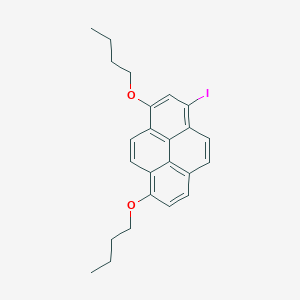

3,6-Dibutoxy-1-iodopyrene

Description

3,6-Dibutoxy-1-iodopyrene is a chemical compound with the molecular formula C24H27IO2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features iodine and butoxy groups at specific positions on the pyrene ring

Properties

CAS No. |

664310-25-2 |

|---|---|

Molecular Formula |

C24H25IO2 |

Molecular Weight |

472.4 g/mol |

IUPAC Name |

3,6-dibutoxy-1-iodopyrene |

InChI |

InChI=1S/C24H25IO2/c1-3-5-13-26-21-12-8-16-7-9-17-20(25)15-22(27-14-6-4-2)19-11-10-18(21)23(16)24(17)19/h7-12,15H,3-6,13-14H2,1-2H3 |

InChI Key |

ZSPAQZWBMOEYRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3OCCCC)I)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibutoxy-1-iodopyrene typically involves the iodination of 3,6-dibutoxypyrene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or a combination of iodine and a Lewis acid like aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the selective iodination at the 1-position of the pyrene ring.

Industrial Production Methods

While specific industrial production methods for 3,6-Dibutoxy-1-iodopyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibutoxy-1-iodopyrene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodine group to a hydrogen atom or other substituents.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide, potassium cyanide, or organometallic reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pyrene derivatives.

Scientific Research Applications

3,6-Dibutoxy-1-iodopyrene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3,6-Dibutoxy-1-iodopyrene involves its interaction with molecular targets through its iodine and butoxy groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The compound’s extended π-system allows for electron delocalization, which can stabilize radical cation intermediates and facilitate reactions such as oxidative coupling.

Comparison with Similar Compounds

Similar Compounds

1-Iodopyrene: Lacks the butoxy groups, making it less soluble and less reactive in certain conditions.

3,6-Dibutoxypyrene: Lacks the iodine atom, which reduces its reactivity in substitution reactions.

1-Bromopyrene: Similar to 1-iodopyrene but with a bromine atom instead of iodine, leading to different reactivity and selectivity in reactions.

Uniqueness

3,6-Dibutoxy-1-iodopyrene is unique due to the presence of both iodine and butoxy groups, which confer distinct chemical properties. The iodine atom enhances its reactivity in substitution reactions, while the butoxy groups increase its solubility and stability. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

3,6-Dibutoxy-1-iodopyrene is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and other relevant findings from diverse research studies.

Chemical Structure and Properties

Chemical Formula: CHIO

Molecular Weight: 340.24 g/mol

Physical State: Solid at room temperature

Melting Point: 190-191 °C

The compound features a pyrene core substituted with two butoxy groups and an iodine atom, which may contribute to its unique biological properties.

Biological Activity Overview

The biological activity of 3,6-Dibutoxy-1-iodopyrene has been investigated in various studies, focusing on its cytotoxic effects and potential therapeutic applications.

Cytotoxicity

Research indicates that 3,6-Dibutoxy-1-iodopyrene exhibits significant cytotoxic effects on various cell lines. For instance:

- Cell Lines Tested: V-79 hamster fibroblast cells

- Cytotoxicity Observations: The compound demonstrated a relatively high cytotoxic effect, comparable to known toxic agents used in cancer therapy.

Case Studies and Research Findings

Several studies have examined the biological effects of compounds related to 3,6-Dibutoxy-1-iodopyrene. These findings can provide insights into its potential applications:

-

Study on Related Compounds:

- A study focusing on derivatives of pyrene indicated that modifications in the molecular structure significantly affected their biological activity, including cytotoxicity and antimicrobial efficacy.

- Researchers noted that introducing halogen atoms (like iodine) could enhance the cytotoxic effects against certain cancer cell lines.

-

Comparative Analysis:

- A comparative study of various substituted pyrenes highlighted that those with longer alkyl chains exhibited increased lipophilicity, which could correlate with enhanced membrane permeability and biological activity.

Conclusion and Future Directions

3,6-Dibutoxy-1-iodopyrene presents a compelling case for further research due to its notable cytotoxicity and potential antimicrobial properties. Future studies should focus on:

- In Vivo Studies: Assessing the biological activity in animal models to understand the pharmacokinetics and therapeutic potential.

- Mechanistic Studies: Investigating the specific mechanisms through which this compound exerts its effects at the cellular level.

- Structure-Activity Relationship (SAR): Further exploring how variations in the chemical structure influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.